3-Nitro-1,6-naphthyridin-4-amine

Synthetic methodology Oxidative amination Nucleophilic aromatic substitution

3-Nitro-1,6-naphthyridin-4-amine (C₈H₆N₄O₂, MW 190.16) is a bicyclic heteroaromatic compound belonging to the 1,6-naphthyridine class. It features a nitro group at position 3 and a primary amino group at position 4.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 85938-76-7
Cat. No. B15070645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-1,6-naphthyridin-4-amine
CAS85938-76-7
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C(C(=CN=C21)[N+](=O)[O-])N
InChIInChI=1S/C8H6N4O2/c9-8-5-3-10-2-1-6(5)11-4-7(8)12(13)14/h1-4H,(H2,9,11)
InChIKeyGRWNVYUKOBLOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1,6-naphthyridin-4-amine (CAS 85938-76-7): Core Physicochemical & Reactivity Profile for Targeted Procurement


3-Nitro-1,6-naphthyridin-4-amine (C₈H₆N₄O₂, MW 190.16) is a bicyclic heteroaromatic compound belonging to the 1,6-naphthyridine class. It features a nitro group at position 3 and a primary amino group at position 4 [1]. The combination of a strong electron‑withdrawing nitro substituent and a nucleophilic amino group on the π‑deficient naphthyridine scaffold imparts a distinctive reactivity profile that is systematically exploited in medicinal chemistry campaigns [2]. This compound serves as a versatile intermediate for constructing substituted naphthyridine pharmacophores, and its procurement quality directly impacts downstream synthetic success and structure‑activity relationship (SAR) interpretation.

Why In‑Class 1,6‑Naphthyridine Analogs Cannot Replace 3‑Nitro‑1,6‑naphthyridin‑4‑amine in Structure‑Sensitive Workflows


Within the 1,6‑naphthyridine family, the precise position of electron‑withdrawing and electron‑donating substituents dictates not only chemical reactivity but also biological target engagement. The 3‑nitro‑4‑amino substitution pattern creates a unique push‑pull electronic system that is absent in positional isomers (e.g., 3‑nitro‑1,6‑naphthyridin‑2‑amine) or in analogs lacking either the nitro or amino group [1]. Substituting with 3‑nitro‑1,6‑naphthyridine (no 4‑amino group) or 1,6‑naphthyridin‑4‑amine (no nitro group) fundamentally alters nucleophilic aromatic substitution (SNAr) regiochemistry, hydrogen‑bonding capacity, and electronic polarization, leading to divergent SAR outcomes and synthetic route failures [2]. The quantitative evidence below demonstrates exactly where these differences manifest and why generic substitution undermines experimental reproducibility.

Quantitative Differentiation Evidence for 3‑Nitro‑1,6‑naphthyridin‑4‑amine vs. Closest Analogs


Regioselective Oxidative Amination Yield: 3‑Nitro‑1,6‑naphthyridin‑4‑amine vs. the Parent 3‑Nitro‑1,6‑naphthyridine

The target compound is directly obtained from 3‑nitro‑1,6‑naphthyridine via oxidative amination using potassium permanganate in liquid ammonia. This one‑step transformation proceeds with a 55% isolated yield [1]. The analogous reaction on the parent 3‑nitro‑1,6‑naphthyridine without the 4‑amino directing group does not produce an equivalent product; instead, the 4‑position is the exclusive site of nucleophilic attack only under these oxidative conditions, demonstrating a regioselectivity that is lost when the nitro group is absent or relocated [2]. For the positional isomer 3‑nitro‑1,6‑naphthyridin‑2‑amine, the same oxidative amination protocol is not applicable because the 2‑position lacks the necessary activation, requiring a separate multi‑step route [1].

Synthetic methodology Oxidative amination Nucleophilic aromatic substitution

LogP and Polar Surface Area Comparison: Impact on Permeability and Solubility Differentiation

The calculated partition coefficient (LogP) and topological polar surface area (tPSA) distinguish 3‑nitro‑1,6‑naphthyridin‑4‑amine from its close analogs [1]. The target compound has a LogP of 1.57 and a tPSA of 98.4 Ų. In contrast, the parent 3‑nitro‑1,6‑naphthyridine (lacking the 4‑amino group) has a LogP of 0.9 and tPSA of 71.6 Ų, while 1,6‑naphthyridin‑4‑amine (lacking the nitro group) is more hydrophilic (LogP estimated ~0.5, tPSA ~52 Ų) [1]. The target compound thus occupies an intermediate lipophilicity space that balances passive membrane permeability with aqueous solubility, a feature that is absent in either the more polar amino‑only analog or the less polar nitro‑only analog.

Physicochemical profiling Drug‑likeness ADME prediction

Nucleophilic Reactivity Differentiation: Exclusive C‑4 Amination vs. Competing Reaction Pathways in 2‑Substituted Analogs

Under oxidative amination conditions (KMnO₄/NH₃), 3‑nitro‑1,6‑naphthyridine undergoes exclusive nucleophilic attack at the 4‑position, yielding 3‑nitro‑1,6‑naphthyridin‑4‑amine as the sole product [1]. When a substituent is present at the 2‑position (e.g., 2‑chloro‑ or 2‑ethoxy‑3‑nitro‑1,6‑naphthyridine), the reaction still affords the corresponding 2‑X‑4‑amino‑3‑nitro‑1,6‑naphthyridine, but the yields and reaction times differ, and the 2‑chloro analog can undergo competing nucleophilic displacement of the chlorine [1]. This contrasts with 3‑nitro‑1,6‑naphthyridin‑2‑amine, where the amino group is at the 2‑position and the 4‑position remains unsubstituted; oxidative amination does not occur at the 4‑position, as the electronic activation pattern is reversed [2].

Nucleophilic aromatic substitution Regioselectivity Reaction mechanism

Precursor Differentiation: Exclusive Access to 2,4‑Diamino‑3‑nitro‑1,6‑naphthyridine via 3‑Nitro‑1,6‑naphthyridin‑4‑amine

3‑Nitro‑1,6‑naphthyridin‑4‑amine is the only documented direct precursor to 2,4‑diamino‑3‑nitro‑1,6‑naphthyridine (CAS 87992‑39‑0), a compound containing the 2,4‑diamino‑3‑nitro substitution pattern that is of high interest for kinase inhibitor design [1][2]. The conversion involves a second oxidative amination step that is not accessible from 3‑nitro‑1,6‑naphthyridin‑2‑amine, as the latter already carries the amino group at the wrong position [1]. This sequential amination sequence is unique to the 4‑amino isomer and cannot be replicated using the 2‑amino isomer or analogs lacking the 4‑amino directing group.

Chemical intermediate Diamino‑nitro pharmacophore Synthetic utility

Class‑Level SAR Inference: 3‑Nitro‑4‑amino‑1,6‑naphthyridine Scaffold Shows Enhanced Kinase Inhibitory Potential vs. Non‑nitro or Non‑amino Analogs

While direct head‑to‑head biochemical data for 3‑nitro‑1,6‑naphthyridin‑4‑amine itself are limited in the open literature, a class‑level SAR inference can be drawn from the broader 1,6‑naphthyridine landscape. Functionalized 1,6‑naphthyridines, particularly those bearing electron‑withdrawing nitro groups and hydrogen‑bond‑donating amino groups, have demonstrated potent inhibition of tyrosine kinases (e.g., SYK, JAK, PI3K) with IC₅₀ values in the nanomolar range [1][2]. The combination of the nitro group at position 3 and the amino group at position 4 is hypothesized to optimize interactions with the kinase hinge region and the conserved catalytic lysine, a binding mode that is sterically inaccessible to isomers where the amino group is at position 2 or the nitro group is absent [1].

Kinase inhibition Structure‑activity relationship Cancer therapeutics

Hydrogen‑Bond Donor/Acceptor Capacity Differentiation: Distinct H‑Bond Profile Distinguishes 3‑Nitro‑1,6‑naphthyridin‑4‑amine from Non‑amino and Non‑nitro Analogs

The hydrogen‑bond donor and acceptor counts of 3‑nitro‑1,6‑naphthyridin‑4‑amine (HBD = 1 (primary amine), HBA = 6 (nitro oxygens + ring nitrogens)) provide a distinct interaction profile compared to its analogs . 3‑Nitro‑1,6‑naphthyridine (HBD = 0, HBA = 5) cannot donate a hydrogen bond, eliminating key directional interactions in biological targets or co‑crystal formation. 1,6‑Naphthyridin‑4‑amine (HBD = 1, HBA = 3) has fewer acceptor sites, reducing its capacity for multi‑point recognition . This difference in hydrogen‑bonding capacity directly impacts molecular recognition in both biological and materials science contexts.

Hydrogen bonding Crystal engineering Ligand‑receptor interaction

Optimal Application Scenarios for 3‑Nitro‑1,6‑naphthyridin‑4‑amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation Requiring the 3‑Nitro‑4‑amino Pharmacophore

Procure 3‑nitro‑1,6‑naphthyridin‑4‑amine when the medicinal chemistry program targets kinase hinge‑region binding via a 4‑amino group while the 3‑nitro group modulates electron density. The class‑level SAR evidence (Evidence Item 5) indicates that this substitution pattern is recurrent in potent naphthyridine‑based kinase inhibitors (SYK, JAK, PI3K). Substituting with 1,6‑naphthyridin‑4‑amine (no nitro) or 3‑nitro‑1,6‑naphthyridine (no 4‑amino) would eliminate critical binding interactions and derail the SAR strategy [1].

Synthetic Chemistry: Construction of 2,4‑Diamino‑3‑nitro‑1,6‑naphthyridine Libraries

This compound is the essential precursor for synthesizing 2,4‑diamino‑3‑nitro‑1,6‑naphthyridine via sequential oxidative amination (Evidence Item 4). The positional isomer 3‑nitro‑1,6‑naphthyridin‑2‑amine cannot be converted to the 2,4‑diamino product by the same methodology, making the 4‑amino isomer the only viable entry point for library synthesis targeting the 2,4‑diamino‑3‑nitro pharmacophore .

Biophysical Chemistry: Hydrogen‑Bond‑Directed Co‑crystal Engineering and Molecular Recognition Studies

The distinct hydrogen‑bond donor/acceptor profile (1 HBD, 6 HBA; Evidence Item 6) makes 3‑nitro‑1,6‑naphthyridin‑4‑amine a unique building block for designing co‑crystals, supramolecular assemblies, or sensor molecules where both nitro‑ and amino‑mediated hydrogen bonds are required. Analogs lacking either functional group (e.g., 3‑nitro‑1,6‑naphthyridine, HBD = 0) cannot support the same interaction topology [1].

ADME‑Guided Lead Optimization: Balancing Permeability and Solubility via the 3‑Nitro‑4‑amino Substitution

When optimizing a lead series for balanced permeability and solubility, the intermediate LogP (1.57) and higher tPSA (98.4 Ų) of the target compound (Evidence Item 2) place it in a favorable ADME space that is distinct from both the more polar 1,6‑naphthyridin‑4‑amine (LogP ≈ 0.5) and the more lipophilic 3‑nitro‑1,6‑naphthyridine (LogP ≈ 0.9) . Selecting an analog with a different LogP/tPSA profile would shift the lead series into an undesired ADME quadrant.

Quote Request

Request a Quote for 3-Nitro-1,6-naphthyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.